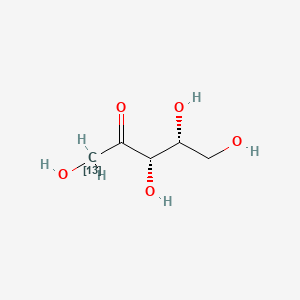

D-xylulose-1-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-xylulose-1-13C: is a labeled form of xylulose, a pentose sugar that plays a crucial role in the pentose phosphate pathway. The labeling with carbon-13 at the first carbon position allows for detailed studies in metabolic research, particularly in tracing the metabolic pathways and understanding the biochemical processes involving xylulose.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of D-xylulose-1-13C typically involves the isomerization of D-[1-13C]xylose. This can be achieved using enzymes such as xylose isomerase, which catalyzes the conversion of xylose to xylulose. The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity .

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae can be genetically engineered to overexpress xylose isomerase, facilitating the conversion of labeled xylose to labeled xylulose. The fermentation process is typically carried out in bioreactors under controlled conditions to maximize yield .

Análisis De Reacciones Químicas

Types of Reactions: D-xylulose-1-13C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form D-[1-13C]xylonic acid.

Reduction: It can be reduced to form D-[1-13C]xylitol.

Isomerization: It can be isomerized to form D-[1-13C]ribulose.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid or potassium permanganate under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Isomerization: Enzymatic isomerization using xylose isomerase under buffered conditions.

Major Products:

Oxidation: D-[1-13C]xylonic acid

Reduction: D-[1-13C]xylitol

Isomerization: D-[1-13C]ribulose

Aplicaciones Científicas De Investigación

Metabolic Studies

D-Xylulose-1-13C is extensively used in metabolic studies to trace metabolic pathways and understand the dynamics of carbohydrate metabolism. By incorporating the stable isotope into metabolic pathways, researchers can track the fate of carbohydrates in living organisms.

Key Applications:

- Tracer Studies: this compound serves as a tracer in studies examining the pentose phosphate pathway, which is crucial for nucleotide synthesis and cellular respiration.

- Metabolic Flux Analysis: It allows for the quantification of metabolic fluxes and helps elucidate the regulation of metabolic pathways under different physiological conditions.

Enzyme Kinetics

The compound is instrumental in studying enzyme kinetics, particularly for enzymes involved in carbohydrate metabolism and biosynthetic pathways.

Case Studies:

- 1-Deoxy-D-xylulose 5-phosphate Synthase (DXPS): Research has shown that this compound can be used to investigate the substrate binding and catalytic mechanisms of DXPS, an enzyme critical for isoprenoid biosynthesis. Mutagenesis studies have identified key residues involved in substrate binding, enhancing our understanding of enzyme function and potential inhibitors for therapeutic applications .

| Enzyme | Substrate | Kinetic Parameters | Reference |

|---|---|---|---|

| DXPS | D-GAP | Kd = 2.0 ± 0.5 mM | |

| DXPS | Pyruvate | Kd = 230 ± 70 μM |

Biosynthesis of Isoprenoids

This compound is crucial in studying the biosynthetic pathways of isoprenoids, which are vital for various biological functions including cell signaling and growth.

Research Insights:

- The incorporation of this compound into biosynthetic pathways has been shown to facilitate the understanding of how human pathogens synthesize isoprenoids, leading to potential therapeutic targets against infections .

Antimicrobial Research

Recent studies have highlighted the importance of this compound in antimicrobial research, particularly concerning its role in inhibiting bacterial growth by targeting specific metabolic pathways.

Findings:

- Research indicates that compounds derived from D-Xylulose can inhibit enzymes involved in isoprenoid biosynthesis, presenting a promising avenue for developing new antimicrobial agents .

Structural Biology

This compound is also utilized in structural biology to elucidate the three-dimensional structures of enzymes and their complexes with substrates or inhibitors.

Applications:

Mecanismo De Acción

D-xylulose-1-13C exerts its effects primarily through its role in the pentose phosphate pathway. It is phosphorylated by xylulokinase to form this compound-5-phosphate, which then enters the non-oxidative phase of the pentose phosphate pathway. This pathway is crucial for the production of ribose-5-phosphate and NADPH, which are essential for nucleotide synthesis and reductive biosynthesis, respectively .

Comparación Con Compuestos Similares

D-[1-13C]xylose: The precursor to D-xylulose-1-13C, used in similar metabolic studies.

D-[1-13C]ribulose: An isomer of this compound, also used in metabolic research.

D-[1-13C]xylitol: A reduced form of this compound, used in studies of sugar alcohol metabolism.

Uniqueness: this compound is unique due to its specific labeling at the first carbon position, allowing for precise tracing in metabolic studies. Its role in the pentose phosphate pathway and its ability to be converted into various other labeled compounds make it a versatile tool in biochemical and medical research .

Actividad Biológica

D-Xylulose-1-13C is a stable isotope-labeled form of D-xylulose, a pentose sugar involved in various metabolic pathways, particularly in the pentose phosphate pathway and the synthesis of nucleotides. This article delves into the biological activity of this compound, highlighting its metabolic roles, potential therapeutic applications, and relevant research findings.

Metabolic Role

D-Xylulose plays a crucial role in carbohydrate metabolism. It is produced from the degradation of D-xylulose-5-phosphate, which is an intermediate in the pentose phosphate pathway. This pathway is essential for cellular processes such as:

- Nucleotide Synthesis : D-xylulose contributes to the formation of ribose-5-phosphate, a precursor for nucleotides.

- Energy Production : It participates in glycolysis and gluconeogenesis, influencing energy metabolism.

Enzymatic Interactions

This compound has been studied for its interactions with various enzymes. Notably, it acts as a substrate for several key enzymes involved in carbohydrate metabolism:

- Xylose Isomerase : Converts D-xylulose to D-xylulose-5-phosphate.

- Transaldolase : Facilitates the transfer of carbon units between sugars.

These enzymatic reactions are vital for maintaining metabolic homeostasis and energy balance within cells.

Antimicrobial Potential

Recent studies have explored the antimicrobial properties of compounds related to D-xylulose. For instance, research has identified that certain inhibitors targeting enzymes like 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) can affect bacterial growth. DXR is crucial in the terpenoid biosynthetic pathway, which is essential for the survival of many bacteria, including pathogens. Compounds that inhibit DXR have shown promise as antibacterial agents, particularly against Mycobacterium tuberculosis and Escherichia coli .

Case Studies and Experimental Data

A variety of studies have documented the effects of D-xylulose and its derivatives on microbial activity and metabolic pathways:

- Inhibition Studies : Theaflavins have been shown to inhibit DXR activity in a concentration-dependent manner, suggesting that compounds derived from D-xylulose may also exhibit similar inhibitory effects on bacterial enzymes .

- Metabolic Pathway Analysis : Research indicates that D-xylulose metabolism can be influenced by environmental factors and cellular conditions, leading to variations in its biological activity. For example, studies on Saccharomyces cerevisiae demonstrated significant metabolic shifts when exposed to different concentrations of D-xylulose .

- Stability and Isotope Labeling : The stable isotope labeling of D-xylulose allows for precise tracking in metabolic studies. This has been particularly useful in understanding the dynamics of carbohydrate metabolism under various physiological conditions .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

(3S,4R)-1,3,4,5-tetrahydroxy(113C)pentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-HSGPOLEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)[13CH2]O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.